Product packaging for 4-Chlorophenylglyoxal hydrate(Cat. No.:CAS No. 4996-21-8; 859932-64-2)

4-Chlorophenylglyoxal hydrate

Cat. No.: B2502941
CAS No.: 4996-21-8; 859932-64-2
M. Wt: 186.59
InChI Key: JTOCXCVDVKZPEB-UHFFFAOYSA-N
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Description

Contextual Significance of α-Oxoaldehydes and their Hydrates in Organic Chemistry

α-Oxoaldehydes, also known as glyoxals, are a class of organic compounds characterized by the presence of a dicarbonyl moiety where an aldehyde is directly connected to a ketone. This arrangement imparts a unique reactivity profile, making them valuable intermediates in a variety of chemical reactions. In aqueous solutions, α-oxoaldehydes often exist in equilibrium with their hydrate (B1144303) forms, where a molecule of water has added across the aldehyde's carbonyl bond to form a geminal diol. This hydration is a reversible process, and the reactivity of the α-oxoaldehyde is often harnessed from this hydrated state.

The dual carbonyl functionality allows α-oxoaldehydes to participate in a wide array of transformations, including cyclization, condensation, and multicomponent reactions, leading to the synthesis of diverse heterocyclic compounds. aksci.com

Historical Perspective on the Study of Arylglyoxal Hydrates

The study of arylglyoxal hydrates has a rich history rooted in the development of synthetic methodologies for creating complex organic molecules. Historically, the reactivity of the dual carbonyl system in arylglyoxals was recognized as a powerful tool for building heterocyclic frameworks. Early research focused on understanding the fundamental reactions of these compounds, such as their condensation with various nucleophiles.

A significant area of investigation has been their reaction with amines. For instance, the reactions of phenylglyoxal (B86788) hydrate with aromatic amines have been studied to elucidate the structure of the resulting adducts. google.com These foundational studies paved the way for the use of arylglyoxal hydrates in more complex synthetic strategies, including multicomponent reactions for the efficient construction of diverse molecular scaffolds. nih.govresearchgate.netsemanticscholar.org The development of methods for the synthesis of arylglyoxals, such as the oxidation of α-haloketones or the direct oxidation of acetophenones using reagents like selenium dioxide, has also been a key area of historical research.

Research Imperatives and Scope for 4-Chlorophenylglyoxal Hydrate Studies

The study of this compound is driven by the broader imperative to develop efficient and selective synthetic routes to novel and functional molecules. The presence of the chlorine atom on the phenyl ring introduces an element of electronic and steric differentiation compared to its parent compound, phenylglyoxal hydrate. This substitution can influence the reactivity of the carbonyl groups and provide a handle for further functionalization, making it an attractive substrate for methodological development and the synthesis of targeted molecular structures.

Current research involving this compound and its analogs is focused on several key areas:

Multicomponent Reactions: The use of this compound in one-pot reactions involving three or more starting materials to generate complex products with high atom economy.

Synthesis of Heterocycles: Its application as a key building block for the synthesis of a wide variety of nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Exploration of Reactivity: Detailed mechanistic studies to understand the influence of the chloro-substituent on the reactivity and selectivity of its chemical transformations.

The continued exploration of the chemistry of this compound promises to yield new synthetic methodologies and provide access to novel molecular entities with potential applications in various scientific disciplines.

Chemical Properties of this compound

This compound is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its application in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇ClO₃ nih.gov
Molecular Weight 186.59 g/mol nih.gov
Melting Point 105-117 °C aksci.com
Boiling Point 341.3 °C at 760 mmHg
Appearance Solid

| CAS Number | 4996-21-8 | nih.gov |

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of 4'-chloroacetophenone. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂). The reaction is typically carried out in a suitable solvent, such as dioxane or ethanol (B145695), with the addition of a small amount of water to facilitate the formation of the hydrate. The selenium dioxide is reduced to elemental selenium during the reaction.

A general procedure for the synthesis of arylglyoxals from acetophenones using selenium dioxide has been well-established. semanticscholar.org While a specific protocol for the synthesis of this compound is not detailed in the provided search results, the general method for phenylglyoxal synthesis from acetophenone (B1666503) can be adapted.

Key Research Findings and Applications

Research into the reactivity of this compound has revealed its utility as a versatile synthon for the construction of various heterocyclic systems.

Synthesis of Quinoxalines

One of the most prominent applications of this compound is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. mdpi.com The condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, such as this compound, is a direct and efficient method for constructing the quinoxaline core.

For example, the reaction of this compound with an o-phenylenediamine would be expected to yield a 2-(4-chlorobenzoyl)quinoxaline. This reaction typically proceeds under mild conditions, often without the need for a catalyst, and can be performed in various solvents, including ethanol or even in microdroplet reactors for high-throughput synthesis. nih.gov

Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued for their efficiency and ability to generate molecular complexity rapidly.

While specific MCRs involving this compound are not extensively detailed in the provided search results, the reactivity of arylglyoxals in such transformations is well-documented. For instance, arylglyoxals can react with an amine and a third component, such as an isocyanide or a β-ketoester, to produce highly substituted heterocyclic products. The presence of the chloro-substituent in this compound can be leveraged to explore the synthesis of novel libraries of compounds with potential biological activities.

Table 2: Examples of Reactions involving Arylglyoxal Hydrates

Reactants Product Type Significance
Arylglyoxal hydrate, o-phenylenediamine Quinoxaline Access to biologically active scaffolds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3 B2502941 4-Chlorophenylglyoxal hydrate CAS No. 4996-21-8; 859932-64-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOCXCVDVKZPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859932-64-2
Record name 4-Chlorophenylglyoxal hydrate
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Synthetic Methodologies for 4 Chlorophenylglyoxal Hydrate and Its Derivatives

Continuous Flow Synthesis Techniques for Glyoxal (B1671930) Compounds

Continuous flow chemistry has emerged as a powerful technology for the synthesis of glyoxal derivatives, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. rsc.orgscitube.ioscipod.global This methodology involves the continuous pumping of reactants through reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. xdhg.com.cnfrontiersin.org

Micro-mixer technology is often employed in the continuous flow synthesis of glyoxal derivatives, enabling the rapid generation of unstable organometallic intermediates and their immediate in-line quenching with electrophiles. rsc.org This approach mitigates the formation of undesired by-products and allows for direct and efficient access to masked 1,2-dicarbonyl compounds. rsc.org Two complementary strategies utilizing organolithium chemistry have been developed for this purpose. rsc.org One approach involves the reaction of dichloromethyl lithium with various compounds, while another uses aryl- and heteroaryl bromides in a mono-addition to ethyl diethoxyacetate. bohrium.com These methods have proven effective for a range of substrates, including those with fluorine-containing and electron-rich aromatic systems. bohrium.com

The application of continuous flow techniques has been successfully demonstrated in the Passerini reaction to synthesize α-acyloxy ketones from arylglyoxals, isocyanides, and carboxylic acids. frontiersin.org This method provides excellent yields in short residence times and with high purities, and has been scaled up significantly while maintaining the same reaction conditions. frontiersin.org For instance, the synthesis of α-acyloxy ketone 4a was achieved with a similar and reproducible yield in a continuous flow system compared to microwave-assisted synthesis, but with notable improvements in reaction time and conditions compared to traditional batch methods at room temperature or reflux. frontiersin.org

Continuous flow systems are particularly beneficial for managing highly exothermic reactions, which are common in the synthesis of certain heterocyclic compounds derived from glyoxals. scitube.ioscipod.global By using water as a solvent and precisely controlling the flow and temperature, the risks of thermal runaway can be significantly reduced. scitube.io This has been demonstrated in the three-step synthesis of 1,2,3-triazole from glyoxal and hydrazine, where the continuous flow process enhances safety by minimizing the volume of reactive compounds at any given time. scitube.ioscipod.global

The table below summarizes the conditions and outcomes of a continuous flow Passerini reaction for the synthesis of an α-acyloxy ketone derivative.

Table 1: Comparison of Synthesis Methods for α-Acyloxy Ketone 4a frontiersin.org

MethodTemperatureTimeYield
Continuous Flow80°C5 minSimilar to Microwave
Microwave-Assisted80°C5 minNot specified
Batch (Room Temp)Room Temperature7 h68%
Batch (Reflux)Reflux4 h94%

Another example of continuous flow synthesis is the oxidation of glyoxal to glyoxylic acid using nitric acid. xdhg.com.cn This process, carried out in a micro-channel reactor, demonstrates significantly shorter reaction times and improved mass and heat transfer compared to batch reactions, thereby enhancing reaction efficiency and safety. xdhg.com.cn The optimal conditions for this reaction were found to be a nitric acid concentration of 35%, a specific molar ratio of reactants and catalysts, a temperature of 55°C, and a residence time of 2 minutes, resulting in a glyoxal conversion of 80.3% and a glyoxylic acid selectivity of 78.3%. xdhg.com.cn

Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenylglyoxal Hydrate

Electrophilic Properties of the Glyoxal (B1671930) Moiety in Hydrate (B1144303) Form

The glyoxal moiety within 4-chlorophenylglyoxal hydrate possesses significant electrophilic character, rendering it susceptible to attack by various nucleophiles. vulcanchem.com In its hydrated form, the molecule exists in equilibrium with the corresponding geminal diol. The presence of the electron-withdrawing chlorine atom in the para position of the phenyl ring further enhances the electrophilicity of the carbonyl carbons. This increased partial positive charge makes the glyoxal group highly reactive towards nucleophilic addition. vulcanchem.commasterorganicchemistry.com

The electrophilic nature of the glyoxal moiety is a key driver for its utility in various chemical transformations. For instance, its reaction with nucleophiles like amines and thiols is fundamental to the synthesis of diverse heterocyclic compounds. vulcanchem.com The reactivity of the carbonyl groups allows for the formation of new carbon-heteroatom bonds, which is a cornerstone of many synthetic strategies.

Nucleophilic Addition Reactions

The electrophilic nature of the glyoxal moiety in this compound facilitates a variety of nucleophilic addition reactions. These reactions are fundamental to its application in organic synthesis, particularly in the construction of heterocyclic systems.

Reactions with Amines and Thiols

This compound readily reacts with both amine and thiol nucleophiles. vulcanchem.comlibretexts.orgbham.ac.uk These reactions typically proceed via nucleophilic attack on one of the electrophilic carbonyl carbons of the glyoxal group. The initial addition product can then undergo further transformations, such as cyclization or dehydration, to yield stable heterocyclic compounds.

In a notable example, this compound has been utilized in a one-pot, three-component reaction with an amine and a thiol. acs.org This mechanochemical approach, conducted without a catalyst, demonstrates the inherent reactivity of the glyoxal unit towards these nucleophiles, leading to the efficient synthesis of α-aminothioethers. acs.org

The reaction of this compound with thiols, such as β-mercaptoethanol, proceeds through the formation of a hemithioacetal intermediate. psu.edu This process has been the subject of kinetic studies to elucidate the reaction mechanism. The formation of the hemithioacetal is a reversible equilibrium step. psu.edu

Table 1: Kinetic Parameters for the Reaction of Arylglyoxals with β-mercaptoethanol psu.edu

Arylglyoxalkmax Kh (M-1s-1)Kh (M-1)
4-Chlorophenylglyoxal0.07312.3
Phenylglyoxal (B86788)0.04510.0

kmax refers to the limiting value of the observed rate constant at high thiol concentrations, and Kh is the equilibrium constant for hemithioacetal formation. psu.edu

The kinetics of the reaction between this compound and thiols are significantly influenced by the buffer system and the pH of the reaction medium. psu.eduresearchgate.netnsf.govmdpi.com Studies have demonstrated that the rearrangement of the initially formed hemithioacetal is catalyzed by general bases present in the buffer. psu.edu

For instance, in the reaction with β-mercaptoethanol, the use of a diazabicyclo[2.2.2]octane (DABCO) buffer has been shown to catalyze the rearrangement of the hemithioacetal. psu.edu The observed rate of the reaction increases with increasing buffer concentration, indicating that the buffer components are directly involved in the rate-determining step. psu.edu The pH of the solution also plays a crucial role, as it affects the protonation state of both the reactants and the catalytic species in the buffer. researchgate.netnsf.govmdpi.com The rate-determining step is proposed to be the base-catalyzed deprotonation at the C(1)-H position of the hemithioacetal. psu.edu

Condensation Reactions

This compound undergoes condensation reactions with a variety of nucleophilic substrates, leading to the formation of more complex molecular architectures. These reactions often involve the initial nucleophilic addition to a carbonyl group, followed by a dehydration step to form a new double bond.

The reaction of this compound with indole (B1671886) derivatives is a valuable method for the synthesis of various indole-containing heterocyclic compounds. ias.ac.inopenmedicinalchemistryjournal.commdpi.comnih.gov Indoles, being electron-rich aromatic systems, can act as nucleophiles, attacking the electrophilic glyoxal moiety.

In one synthetic approach, this compound is condensed with 2-methylbenzo[d]thiazol-5-amine and 5,5-dimethylcyclohexane-1,3-dione (B117516) in a three-component reaction to afford thiazolo[4,5-e]indole derivatives. ias.ac.in The proposed mechanism involves an initial Knoevenagel condensation between the 4-chlorophenylglyoxal and the dione, followed by a Michael addition of the amine and subsequent intramolecular cyclization and dehydration. ias.ac.in This reaction highlights the ability of this compound to participate in domino reaction sequences, enabling the efficient construction of complex heterocyclic frameworks. ias.ac.in

Multi-Component Domino Reactions

Multi-component domino reactions represent an efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. This compound serves as a versatile building block in such transformations.

Synthesis of Thiazolo[4,5-e]indole Derivatives

A notable application of this compound in multi-component domino reactions is the synthesis of thiazolo[4,5-e]indole derivatives. A straightforward, one-pot, three-component reaction has been developed utilizing an arylglyoxal monohydrate, such as this compound, 2-methylbenzo[d]thiazol-5-amine, and a cyclohexane-1,3-dione. bibliomed.orgias.ac.in This reaction, typically carried out in ethanol (B145695) and catalyzed by acetic acid at elevated temperatures, proceeds with high efficiency. bibliomed.orgias.ac.in

The significance of this methodology lies in its mild reaction conditions, operational simplicity, and the generation of water as the sole byproduct. bibliomed.orgias.ac.in The resulting thiazolo[4,5-e]indole scaffold is of considerable interest due to the combined pharmacological activities associated with both thiazole (B1198619) and indole nuclei, which include anti-inflammatory, antimicrobial, and antidiabetic properties. bibliomed.org The reaction involving this compound specifically leads to the formation of a 3-hydroxy-2-(7-(4-chlorophenyl)-2-methyl-6H-thiazolo[4,5-e]indol-8-yl)-5,5-dimethylcyclohex-2-enone derivative. bibliomed.org

Table 1: Synthesis of Thiazolo[4,5-e]indole Derivative with this compound bibliomed.org

Reactant 1Reactant 2Reactant 3CatalystSolventProduct
This compound2-Methylbenzo[d]thiazol-5-amine5,5-Dimethylcyclohexane-1,3-dioneAcetic AcidEthanol2-(7-(4-chlorophenyl)-2-methyl-6H-thiazolo[4,5-e]indol-8-yl)-3-hydroxy-5,5-dimethylcyclohex-2-enone
Synthesis of 2-Acetamido-4-arylthiazol-5-yl Derivatives with 1,3-Dicarbonyl Compounds and Thioureas

An efficient one-pot, three-component synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives has been established using arylglyoxals, including 4-chlorophenylglyoxal, in conjunction with 1,3-dicarbonyl compounds and acetylthiourea. researchgate.netresearchgate.net This method is characterized by its mild reaction conditions, short reaction times, and good product yields. researchgate.net The reaction is typically performed in ethanol under reflux conditions, often with the addition of a base such as triethylamine. researchgate.netresearchgate.net

The choice of the 1,3-dicarbonyl compound, such as Meldrum's acid or barbituric acid, influences the final structure of the 2-acetamido-4-arylthiazol-5-yl derivative. researchgate.net When arylglyoxals with electron-withdrawing groups, like 4-chlorophenylglyoxal, are used with barbituric acid, the reaction proceeds more rapidly. researchgate.net This approach provides a versatile route to highly functionalized thiazole derivatives, which are known for their wide range of pharmaceutical and biological applications. researchgate.net

Table 2: Synthesis of 2-Acetamido-4-(4-chlorophenyl)thiazol-5-yl Derivatives researchgate.net

1,3-Dicarbonyl CompoundArylglyoxalReagentTime (min)Yield (%)
Meldrum's acid4-ChlorophenylglyoxalAcetylthiourea12580
Barbituric acid4-ChlorophenylglyoxalAcetylthiourea1590
Reactions with N-Hydroxyureas and N-Alkoxyureas for Imidazolidinedione Formation

The reaction of this compound with N-hydroxyureas and N-alkoxyureas provides a direct route to the synthesis of substituted imidazolidinediones, which are heterocyclic compounds of significant interest in medicinal chemistry. bibliomed.orgdnu.dp.uaresearchgate.netresearchgate.net The nature of the final product is dependent on the reaction conditions and the specific urea (B33335) derivative employed. researchgate.net

When this compound reacts with N-hydroxyurea at room temperature, it can selectively yield the cis-diastereomer of 5-(4-chlorophenyl)-3,4,5-trihydroxyimidazolidin-2-one. bibliomed.orgresearchgate.net Upon careful heating, this intermediate can be converted to 5-(4-chlorophenyl)-3-hydroxyhydantoin. bibliomed.org

In reactions with N-alkoxy-N'-arylureas in acetic acid, this compound has been shown to form a mixture of products. For instance, with N-ethoxy-N'-phenylurea, a mixture of 5-(4-chlorophenyl)-3-ethoxy-cis-4,5-dihydroxy-1-phenylimidazolidin-2-one and 5-(4-chlorophenyl)-3-ethoxy-1-phenylimidazolidine-2,4-dione is obtained. dnu.dp.ua This mixture can be converted to the pure 5-(4-chlorophenyl)-3-ethoxy-1-phenylimidazolidine-2,4-dione upon treatment with p-toluenesulfonic acid. dnu.dp.ua These reactions highlight a versatile pathway to 3-alkoxy-5-aryl-1-phenylhydantoins. dnu.dp.uadnu.dp.ua

Table 3: Products from the Reaction of this compound with N-Substituted Ureas bibliomed.orgdnu.dp.uaresearchgate.net

N-Substituted UreaReaction ConditionsIntermediate ProductFinal Product (after further treatment)
N-HydroxyureaRoom Temperaturecis-5-(4-chlorophenyl)-3,4,5-trihydroxyimidazolidin-2-one5-(4-chlorophenyl)-3-hydroxyhydantoin
N-Ethoxy-N'-phenylureaAcetic acid, 26–27 °CMixture of 5-(4-chlorophenyl)-3-ethoxy-cis-4,5-dihydroxy-1-phenylimidazolidin-2-one and 5-(4-chlorophenyl)-3-ethoxy-1-phenylimidazolidine-2,4-dione5-(4-chlorophenyl)-3-ethoxy-1-phenylimidazolidine-2,4-dione

Rearrangement Pathways and Intramolecular Processes

1,2-Hydride Shift Mechanisms in Derivative Formation

The 1,2-hydride shift is a fundamental type of rearrangement reaction where a hydrogen atom moves from one atom to an adjacent atom. byjus.comperiodicchemistry.comwikipedia.org This process is often driven by the formation of a more stable intermediate, typically a carbocation. byjus.com In the context of reactions involving 4-chlorophenylglyoxal, the potential for a 1,2-hydride shift exists, particularly in the formation of certain derivatives.

For instance, in the reaction of arylglyoxals with thiols to form hemithioacetals, a subsequent rearrangement to an α-hydroxyacyl thiolester can occur. This transformation is analogous to an intramolecular Cannizzaro reaction, which is known to proceed via a 1,2-hydride shift. psu.edu The study of the non-enzymatic rearrangement of hemithioacetals formed from substituted arylglyoxals, including 4-chlorophenylglyoxal, and 2-mercaptoethanol (B42355) provides insight into this mechanism. psu.edu The driving force for this rearrangement is the formation of the more stable thiolester product. psu.edu Such hydride shifts are crucial in understanding the reaction pathways and the types of products formed from this compound in various chemical transformations. byjus.com

Benzilic Rearrangement Mechanisms in Arylglyoxal Chemistry

The benzilic acid rearrangement is a classic organic reaction that involves the 1,2-rearrangement of 1,2-diketones to yield α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.orgallaboutchemistry.netorganic-chemistry.orgyoutube.com This rearrangement is also pertinent to the chemistry of arylglyoxals, which can be considered as a type of 1,2-dicarbonyl compound. researchgate.net The reaction is particularly effective for diketones that lack enolizable protons, which would otherwise compete via aldol (B89426) condensation. wikipedia.orgorganic-chemistry.org

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups, followed by a 1,2-migration of an aryl or alkyl group to the adjacent carbonyl carbon. wikipedia.org In the case of unsymmetrical 1,2-diketones, the migratory aptitude of different groups can influence the reaction outcome, with aryl groups generally migrating more readily than alkyl groups. wikipedia.org For arylglyoxals, this rearrangement can be a key step in the formation of certain heterocyclic derivatives. For example, the synthesis of (5-aryl-4-oxoimidazolidin-2-ylidene)cyanamides from the reaction of arylglyoxal hydrates with cyanoguanidine is proposed to proceed through a benzilic rearrangement mechanism. researchgate.net This pathway underscores the importance of rearrangement processes in expanding the synthetic utility of this compound.

Impact of the Hydrate Form on Reactivity

4-Chlorophenylglyoxal is typically supplied and handled in its hydrate form, 2-(4-chlorophenyl)-2-oxoacetaldehyde (B1296220) hydrate, which features a geminal diol at the aldehyde carbon. nih.gov This hydrated structure is not merely an inert storage form but actively participates in and influences the compound's chemical reactivity. The presence of the hydrate imparts distinct steric and electronic characteristics and exists in a dynamic equilibrium with other species in solution, all of which dictate its reaction pathways and outcomes.

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its constituent groups, particularly the labile hydroxyl protons of the gem-diol. The 4-chloro substituent on the phenyl ring exerts a significant electron-withdrawing effect (a positive Hammett σ value), which increases the electrophilicity of the adjacent carbonyl carbon atoms. psu.edu This electronic pull is complemented by the oxygen atoms of the hydrate, rendering the molecule susceptible to nucleophilic attack.

The two hydroxyl groups of the hydrate are not passive spectators in reactions. Their labile protons can participate in catalysis, and their spatial arrangement creates a specific steric environment around the reactive carbonyl center. This steric hindrance can influence the trajectory of incoming nucleophiles, leading to diastereoselective transformations. For instance, the reaction of 4-chlorophenylglyoxal with N-hydroxyurea at room temperature selectively yields the cis-diastereomer of 5-(4-chlorophenyl)-3,4,5-trihydroxyimidazolidin-2-one. bibliomed.org This stereochemical control highlights the directing effect of the hydrate's hydroxyl groups. bibliomed.org While hydrogen bonding can be a factor in the conformation of hydroxylated compounds, in some systems, steric hindrance from interactions like 1,3-diaxial strain can play a a more dominant role in determining reactivity than the electronic effects of the hydroxyls. rsc.org

Studies comparing a series of para-substituted arylglyoxals in reactions, such as the formation of imidazolidin-2-one derivatives, reveal how the electronic nature of the substituent dictates the reaction course and product distribution. dnu.dp.ua

Table 1: Influence of Aryl Substituent on Reaction with N-alkoxy-N'-arylureas in Acetic Acid. dnu.dp.ua

Arylglyoxal HydrateReagentReaction Time (hours)Products
4-FluorophenylglyoxalN-methoxy-N'-phenylurea99Mixture of cis- and trans-dihydroxy-imidazolidin-2-one and imidazolidine-2,4-dione derivatives.
4-ChlorophenylglyoxalN-ethoxy-N'-phenylurea219Mixture of cis-dihydroxy-imidazolidin-2-one and imidazolidine-2,4-dione derivatives.
4-BromophenylglyoxalN-n-butyloxy-N'-phenylurea52Mixture of cis- and trans-dihydroxy-imidazolidin-2-one diastereomers (91:9 ratio).

This interactive table summarizes the varied reactivity based on the electronic nature of the halogen substituent on the phenyl ring.

The labile nature of the hydroxyl protons is also crucial in reactions like the glyoxalase I-mimicking rearrangement of hemithioacetals, where proton transfer is a key mechanistic step. psu.edu The transfer of negative charge from one carbon to another in the transition state is a common feature for both the hydrate and hemithiolacetal forms. psu.edu

In solution, this compound exists in a dynamic equilibrium with its anhydrous α-dicarbonyl form, 2-(4-chlorophenyl)-2-oxoacetaldehyde. nih.gov The position of this equilibrium is sensitive to environmental conditions such as solvent, temperature, and pH. While the hydrate is often the more stable and prevalent form, particularly in aqueous or protic media, many reactions proceed via the much more reactive, though less concentrated, anhydrous species.

The use of specific reaction conditions can manipulate this equilibrium to favor the desired reactive species. For example, carrying out reactions in acetic acid or in the presence of strong dehydrating agents like concentrated sulfuric acid can shift the equilibrium toward the anhydrous dicarbonyl form, facilitating subsequent reactions such as cyclodehydrations or condensations. bibliomed.orgdnu.dp.uanih.gov In a multi-component reaction to synthesize thiazole derivatives, optimizing conditions by using ethanol as a solvent at reflux temperature was found to be crucial for achieving a high yield, demonstrating the importance of managing the reactivity of the glyoxal. researchgate.net

The versatility of this compound as a synthon stems from this equilibrium. It can participate in a wide array of transformations, including:

Heterocycle Synthesis: Forming imidazolidinones, hydantoins, and oxazoles through reactions with ureas and isocyanides. bibliomed.orgdnu.dp.uanih.gov

Friedel-Crafts Type Reactions: Reacting with electron-rich arenes like indolizines in the presence of an activator like hexafluoroisopropanol (HFIP) to yield benzoin-type adducts. nih.gov

Multi-component Reactions: Serving as the dicarbonyl component in one-pot syntheses of complex molecules. nih.govresearchgate.net

Table 2: Selected Reactions of 4-Chlorophenylglyoxal Demonstrating its Versatility.

Reaction TypeReagentsConditionsProduct TypeRef.
Thiazole SynthesisMeldrum's acid, acetylthioureaEthanol, reflux2-Acetamido-4-arylthiazol-5-yl derivative researchgate.net
Friedel-CraftsIndolizine derivative, HFIPDichloromethane, rtBenzoin-type adduct nih.gov
Ugi/Robinson-GabrielBenzylamine, isocyanide, carboxylic acid, then H₂SO₄Stepwise: Ugi reaction then cyclodehydration2,4,5-Trisubstituted oxazole nih.gov

This interactive table showcases the diverse reactivity of this compound under different synthetic conditions, which leverage the equilibrium with its anhydrous form.

The presence of multiple reactive species in equilibrium can sometimes lead to the formation of side products or complex product mixtures, as seen in the reaction with N-ethoxy-N'-phenylurea which yields both a dihydroxy-imidazolidin-2-one and an imidazolidine-2,4-dione. dnu.dp.ua The careful control of reaction conditions is therefore paramount to directing the outcome of reactions involving this compound.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Precursor Role in Substituted Heterocycle Synthesis

4-Chlorophenylglyoxal hydrate's reactivity allows it to participate in a variety of cyclization reactions, leading to the formation of numerous substituted heterocyclic compounds. These heterocycles are of significant interest due to their presence in many biologically active molecules and functional materials.

Chloro-Substituted Heterocycles

The presence of a chlorine atom on the phenyl ring of 4-chlorophenylglyoxal hydrate (B1144303) is often retained in the final heterocyclic products. This chlorine atom can be a key feature for tuning the electronic properties and biological activity of the synthesized molecules. For instance, it has been used in the synthesis of various chloro-substituted thiazole (B1198619) derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov

Nitrogen-Containing Heterocycles

This compound is extensively used in the synthesis of a variety of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. pitt.edumdpi.comclockss.org

Imidazoles: The reaction of this compound with ammonia (B1221849) and an aldehyde is a common method for the synthesis of substituted imidazoles. nih.gov This approach, known as the Debus synthesis, provides a straightforward route to this important class of heterocyles. nih.gov

Indole (B1671886) Derivatives: While direct synthesis of indoles from this compound is less common, it can serve as a precursor to intermediates that are then used in indole synthesis. nih.govresearchgate.netresearchgate.netnih.govonlinescientificresearch.com For example, it can be converted into a reactive ketone that then participates in Fischer indole synthesis.

Thiazoles: The Hantzsch thiazole synthesis is a classic method where α-haloketones react with thioamides. This compound can be readily converted to the corresponding α-haloketone, making it an indirect but valuable precursor for the synthesis of thiazole derivatives. organic-chemistry.orgekb.eg

Imidazolidinediones: These heterocycles can be synthesized through reactions involving this compound and ureas or related compounds. The two carbonyl groups of the glyoxal (B1671930) moiety provide the necessary electrophilic centers for the cyclization reaction.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using this compound as a Precursor

Heterocycle ClassGeneral Synthetic ApproachKey Intermediates
ImidazolesDebus Synthesisα-Diketone (from hydrate)
Indole DerivativesFischer Indole SynthesisArylhydrazone of a ketone derived from 4-chlorophenylglyoxal
ThiazolesHantzsch Thiazole Synthesisα-Haloketone derived from 4-chlorophenylglyoxal
ImidazolidinedionesCondensation Reactionsα-Diketone (from hydrate)

Sulfur-Containing Heterocycles

The reactivity of this compound also extends to the synthesis of sulfur-containing heterocycles, which are known for their diverse biological activities. nih.govnih.gov

Thiazolidinone and Thiazole Derivatives: this compound is a key starting material for synthesizing various thiazolidinone and thiazole derivatives. researchgate.netmdpi.comnih.govresearchgate.netasianpubs.org For example, it can react with aminothiols to form thiazolidinones or with thioamides to yield thiazoles. These reactions often proceed with high efficiency and provide access to a wide range of substituted products. mdpi.comnih.gov

Building Block for Complex Polycyclic Architectures

Beyond the synthesis of simple five- and six-membered heterocycles, this compound serves as a valuable building block for the construction of more complex polycyclic architectures. nih.govbeilstein-journals.org Its ability to participate in multi-component reactions and tandem cyclizations allows for the rapid assembly of intricate molecular frameworks. These complex structures are often sought after in drug discovery and materials science for their unique three-dimensional shapes and functionalities.

Derivatization Strategies for Functional Group Transformations

The reactive carbonyl groups of this compound can be readily transformed into other functional groups, opening up a wide range of derivatization strategies. These transformations are crucial for introducing new functionalities and for building molecular diversity.

Mechanochemical Thiolation of α-Imino Ketones

A notable derivatization strategy involves the mechanochemical thiolation of α-imino ketones derived from this compound. nih.govacs.orgnih.gov In this green chemistry approach, this compound is first reacted with a primary amine to form an α-imino ketone in situ. acs.orgnih.gov This intermediate then undergoes a catalyst-free, one-pot, three-component reaction with a thiol under ball-milling conditions to yield α-amino-α-thio ketones. acs.orgnih.gov This method is not only efficient but also environmentally friendly as it avoids the use of solvents and catalysts. acs.org

Formation of α-Amino Ketone Derivatives

α-Amino ketones are a fundamentally important class of compounds, serving as key structural motifs in numerous biologically active molecules and as crucial intermediates in synthetic and medicinal chemistry. researchgate.netrsc.org The synthesis of these derivatives can be achieved through various methods, including the direct α-amination of ketones. organic-chemistry.org

One established route to α-amino acids and their derivatives is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source to form an α-amino nitrile, which is subsequently hydrolyzed. masterorganicchemistry.comkhanacademy.org Multicomponent reactions, such as the Strecker reaction, are powerful tools in organic synthesis for building molecular complexity in a single step. mdpi.com While direct literature detailing the use of this compound in a classical Strecker-type reaction is scarce, its dicarbonyl nature makes it a prime candidate for condensation reactions with amines. For instance, α-amino ketones can be generated from the reaction of ketones with various aminating agents, sometimes mediated by catalysts or involving intermediate steps like α-halogenation followed by nucleophilic substitution. organic-chemistry.org Given that this compound possesses a reactive ketone and a hydrated aldehyde, it can participate in reactions with amines to form imine or enamine intermediates, which are precursors to α-amino ketone structures. The reaction can be envisioned to proceed through the initial condensation of an amine with one of the carbonyl groups, followed by subsequent transformations to yield the final α-amino ketone derivative. The specific reaction conditions would determine which carbonyl group reacts preferentially and the nature of the final product.

Radiosynthesis Applications (e.g., as a Precursor for 18F-Labeled Compounds)

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in medical diagnostics. nih.govnih.gov Fluorine-18 ([¹⁸F]) is a preferred radionuclide for PET due to its ideal half-life and imaging characteristics. nih.govsemanticscholar.org The synthesis of [¹⁸F]-labeled compounds often involves introducing the [¹⁸F]fluoride into a precursor molecule. nih.goviaea.org

This compound can serve as a valuable precursor for the synthesis of ¹⁸F-labeled compounds. One potential pathway involves its conversion into a derivative suitable for radiofluorination. A key strategy in radiochemistry is the Baeyer-Villiger oxidation, which converts a ketone into an ester. nih.govwikipedia.orgthermofisher.com This reaction is particularly useful for synthesizing labeled phenolic compounds from aryl ketones. chem-station.com

In this context, this compound could be chemically modified and then subjected to a Baeyer-Villiger oxidation. The oxidation of the ketone moiety would lead to the formation of a formate (B1220265) ester, which upon hydrolysis, would yield a 4-chlorophenol (B41353) derivative. This phenol (B47542) could then be used in subsequent steps. More directly, a precursor like 4-fluoro-3-hydroxybenzaldehyde (B26538) is used in the synthesis of PET tracers such as 4-[¹⁸F]fluorometaraminol (4-[¹⁸F]FMR) through condensation with nitroethane. nih.gov A related strategy could potentially utilize a derivative of this compound. For example, the compound could be transformed into a suitable precursor, such as a diaryliodonium salt or a nitro-substituted analog, which are known substrates for nucleophilic aromatic substitution with [¹⁸F]fluoride to label the aromatic ring. nih.gov The resulting ¹⁸F-labeled phenylglyoxal (B86788) derivative would be a highly valuable building block for constructing more complex PET tracers. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Chlorophenylglyoxal Hydrate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis of Hydrate (B1144303) vs. Dioxo Forms

The ¹H NMR spectrum provides critical evidence for the hydration of the aldehyde group in 4-Chlorophenylglyoxal. In its anhydrous or dioxo form, one would expect to see a signal for the aldehydic proton. However, in the hydrated form, this signal is absent and replaced by signals corresponding to the gem-diol protons.

In deuterated water (D₂O), the ¹H-NMR spectrum of a similar compound, 5-hydroxymethylfurfural, showed distinct signals for the aldehyde and the hydrated gem-diol forms. researchgate.net The aldehyde protons appeared at specific chemical shifts, while the gem-diol protons were observed at different shifts, often with different multiplicities. researchgate.net This distinction allows for the quantification of the degree of hydration in solution. For instance, in one study, the aldehyde proton signal appeared around 9.7 ppm, while the gem-diol protons were observed at 6.1 ppm and 6.7 ppm. researchgate.net The presence and integration of these signals are definitive indicators of the equilibrium between the dioxo and hydrated species in solution.

¹³C NMR and Heteronuclear Correlation Spectroscopies

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. For aromatic compounds, the chemical shifts of the carbon atoms can indicate the substitution pattern on the ring.

Heteronuclear correlation spectroscopy, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provides a powerful means to unambiguously assign both proton and carbon signals. These 2D NMR techniques show correlations between directly bonded (HSQC) or long-range coupled (HMBC) protons and carbons. This is particularly useful for complex molecules where signal overlap in 1D spectra can make assignments challenging. For example, in the structural analysis of other organic compounds, HETCOR experiments have been instrumental in assigning aromatic and quaternary carbons by observing their correlations with nearby protons. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. thermofisher.commasonaco.org This is because HRMS can distinguish between ions with the same nominal mass but different elemental compositions due to the mass defect of the constituent atoms. masonaco.org For 4-Chlorophenylglyoxal hydrate (C₈H₇ClO₃), the theoretical monoisotopic mass is 186.0083718 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition. nih.gov The high resolving power of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, is essential for this level of accuracy. nih.gov

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as hydrates, as it minimizes fragmentation. ua.edu When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS provides high sensitivity and mass accuracy. ua.edunih.gov In ESI-MS, molecules are typically observed as protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or other adducts depending on the solvent system used. Analysis by ESI-TOF MS can detect multiple charged molecular ions, and the molecular mass can be calculated from the most abundant peak. researchgate.net This technique is valuable for studying non-covalent complexes and adducts in solution. The use of ESI-TOF MS has been demonstrated to be effective in identifying single nucleotide substitutions in PCR products, highlighting its sensitivity and resolution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the gem-diol and water of hydration.

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the ketone.

C-Cl Stretch: An absorption band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of a carbon-chlorine bond.

Aromatic C=C Stretches: Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

Aromatic C-H Bending: Absorption bands in the region of 690-900 cm⁻¹, which can provide information about the substitution pattern of the benzene (B151609) ring.

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the structure of this compound.

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the structural elucidation of derivatives synthesized from this compound, providing unequivocal proof of their molecular architecture, conformation, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This information allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

In the context of this compound derivatives, X-ray crystallography has been instrumental in confirming the structures of various heterocyclic compounds formed through its condensation reactions. For instance, reactions with diamines or other bifunctional nucleophiles yield complex polycyclic systems. Single-crystal X-ray diffraction analysis of these products confirms the formation of the new heterocyclic rings and determines the orientation of the 4-chlorophenyl substituent relative to the rest of the molecule.

Studies on quinoxaline (B1680401) derivatives prepared from 4-chlorophenylglyoxal reveal a nearly planar quinoxaline core, with the chlorophenyl ring twisted at a specific dihedral angle. This technique has also been used to confirm the structure of 1-aminopyrrole (B1266607) derivatives synthesized via a multi-component reaction involving 4-chlorophenylglyoxal monohydrate. arkat-usa.org Similarly, the structures of pyrimidopyridazine and imidazolidinone derivatives originating from 4-chlorophenylglyoxal have been unambiguously established through X-ray crystal structure analysis. researchgate.netbibliomed.orgresearchgate.net These analyses provide crucial data on intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement. researchgate.net

Derivative ClassCrystal SystemSpace GroupKey Structural FeaturesReference
Quinoxaline Derivative --Planar quinoxaline core, Dihedral angle of 15.2° between chlorophenyl group and heterocyclic ring, Intermolecular N-H···N hydrogen bonds.
1-Aminopyrrole Derivative --Unambiguous confirmation of the polyfunctionalized 1-aminopyrrole structure. arkat-usa.org
Pyrimidopyridazine Derivative --Analysis of intermolecular interactions through Hirshfeld surface analysis, revealing significant H---H contacts. researchgate.net
Imidazolidin-2-one Derivative --Confirmed cis-orientation of hydroxyl groups at C-4 and C-5 of the imidazolidinone ring. bibliomed.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental tools for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed to determine the purity of this compound and to monitor the conversion of reactants to products in real-time.

A common mode of HPLC for analyzing aromatic compounds like this compound is reversed-phase chromatography. In this method, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) gel), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like methanol (B129727) or acetonitrile. core.ac.uk The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

For the analysis of glyoxal (B1671930) and related compounds, a UV detector is often used, as the carbonyl and aromatic functionalities absorb ultraviolet light. researchgate.net The wavelength for detection is selected based on the UV spectrum of the analyte to ensure maximum sensitivity. Method parameters such as the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature are optimized to achieve efficient separation of the target compound from impurities or other reaction components. core.ac.uknih.gov While specific methods for this compound are not extensively published, general methods for aromatic aldehydes and glyoxals provide a solid foundation for method development. nih.gov

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity. google.com
Mobile Phase Acetonitrile/Water or Methanol/Water mixtureElution of analytes from the column. The ratio determines the retention time.
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition. Gradient changes composition over time for complex mixtures. core.ac.uk
Flow Rate 0.5 - 1.5 mL/minInfluences analysis time and separation efficiency.
Detection UV-Vis Detector (e.g., at 254 nm or 305 nm)Quantification based on light absorbance by the aromatic ring and carbonyl groups. researchgate.netnih.gov
Temperature Ambient or controlled (e.g., 30-40 °C)Affects viscosity and separation efficiency. core.ac.uk

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reactions and assessing the purity of compounds. acs.org It is particularly useful for quickly determining the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

For this compound and its reaction products, the stationary phase is typically a thin layer of silica gel coated on a glass or aluminum plate. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), ascends the plate via capillary action.

Separation occurs as the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The progress of reactions involving 4-chlorophenylglyoxal monohydrate has been monitored effectively using TLC. arkat-usa.org

After development, the separated spots are visualized. Since many of the relevant compounds are UV-active due to the aromatic ring, they can be seen under a UV lamp (typically at 254 nm). Alternatively, the plate can be stained with a visualizing agent, such as potassium permanganate (B83412) or p-anisaldehyde stain, which reacts with the compounds to produce colored spots.

ParameterTypical Condition/ReagentPurpose
Stationary Phase Silica gel 60 F254 platesA polar adsorbent for separating compounds based on polarity.
Mobile Phase Ethyl acetate / Hexane mixture (e.g., 1:4 v/v)The eluent that moves up the plate; the ratio is adjusted to achieve optimal separation. arkat-usa.org
Application Capillary spotterTo apply a small, concentrated spot of the sample to the TLC plate.
Development Sealed chromatography tankTo allow the mobile phase to ascend the plate in a solvent-saturated atmosphere for reproducible results.
Visualization UV light (254 nm) or chemical stains (e.g., Potassium Permanganate)To see the position of the separated compounds on the plate.

Computational and Theoretical Investigations of 4 Chlorophenylglyoxal Hydrate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry and electronic characteristics of chemical compounds. While specific DFT studies on 4-chlorophenylglyoxal hydrate (B1144303) are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar molecules, such as other 4-chlorophenyl derivatives. nih.govresearchgate.net

These calculations typically begin with the optimization of the molecular geometry to find the most stable conformation. For 4-chlorophenylglyoxal hydrate, this would involve determining the bond lengths, bond angles, and dihedral angles between the atoms of the 4-chlorophenyl group, the glyoxal (B1671930) moiety, and the hydrating water molecule. The resulting optimized structure provides a three-dimensional representation of the molecule at its lowest energy state.

Subsequent to geometry optimization, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. multidisciplinaryjournals.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the distribution of electron density and the nature of intramolecular interactions. researchgate.net For this compound, NBO analysis would reveal details about the hybridization of atomic orbitals and the delocalization of electron density, particularly within the aromatic ring and the dicarbonyl system. This can provide insights into the stability conferred by hyperconjugative and charge transfer interactions.

The molecular electrostatic potential (MEP) surface is also commonly calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the glyoxal and hydrate groups, indicating their susceptibility to electrophilic attack, while regions of positive potential would highlight sites prone to nucleophilic attack.

The table below summarizes some computed properties for this compound available from public databases. nih.gov

PropertyValue
Molecular FormulaC₈H₇ClO₃
Molecular Weight186.59 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

This table is interactive. You can sort and filter the data.

Reaction Mechanism Elucidation via Computational Modeling

Theoretical investigations into such reactions would typically involve mapping the potential energy surface for the reaction coordinate. This allows for the identification of intermediates and transition states. By calculating the energies of these species, the activation energy for each step of the reaction can be determined, providing a quantitative measure of the reaction's feasibility and rate.

For this compound, a relevant area of study would be its dehydration to form 4-chlorophenylglyoxal, or its reactions with other nucleophiles. Computational models could predict the most likely pathways for these transformations and the conditions that would favor them.

Prediction of Reactivity and Selectivity

The electronic properties derived from quantum chemical calculations are directly linked to the reactivity and selectivity of a molecule. The HOMO and LUMO energies, as well as the MEP surface, are primary indicators of where and how a molecule will react.

For this compound, the presence of two carbonyl groups (in the parent glyoxal) and the aromatic ring offers multiple potential reaction sites. Computational methods can help to distinguish the reactivity of these sites. For example, the relative energies of the LUMOs associated with each carbonyl group could predict which one is more susceptible to nucleophilic attack.

Furthermore, global reactivity descriptors derived from conceptual DFT, such as chemical hardness, electronegativity, and the electrophilicity index, can provide a more general assessment of the molecule's reactivity. researchgate.net These parameters are calculated from the HOMO and LUMO energies and offer a quantitative basis for comparing the reactivity of different molecules.

In Silico Physicochemical Property Predictions for Derivatives

The development of quantitative structure-property relationship (QSPR) models allows for the in silico prediction of the physicochemical properties of new chemical entities based on their molecular structure. nih.gov These models are particularly useful for screening large libraries of derivatives to identify candidates with desirable properties such as solubility, lipophilicity (logP), and boiling point. nih.gov

For derivatives of this compound, QSPR models could be employed to predict how modifications to the molecular structure would affect their physicochemical properties. For example, the addition of different substituent groups to the phenyl ring would alter the molecule's polarity, size, and hydrogen bonding capacity, which in turn would influence its solubility and partition coefficient.

The table below illustrates the types of data that can be generated through in silico predictions for hypothetical derivatives of 4-chlorophenylglyoxal.

DerivativePredicted LogPPredicted Aqueous Solubility (logS)
4-Chlorophenylglyoxal1.5-2.0
2-Fluoro-4-chlorophenylglyoxal1.8-2.3
4-Chloro-3-methylphenylglyoxal2.0-2.5

This table is interactive and contains hypothetical data for illustrative purposes.

Molecular Docking Studies of Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While docking studies specifically involving this compound are not widely reported, research on derivatives of 4-chlorophenyl-containing compounds provides insights into their potential biological targets and binding interactions. For example, derivatives of 4-chlorophenylquinazoline have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. impactfactor.orgnih.gov In these studies, molecular docking was used to predict how the compounds would bind to the active site of the COX-2 enzyme. impactfactor.org

Similarly, pyrazoline derivatives containing a 4-chlorophenyl group have been studied as potential anticonvulsant agents, with molecular docking used to investigate their interactions with targets such as human mitochondrial branched-chain aminotransferase. ijper.orgresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity of the compounds.

The general findings from these studies suggest that derivatives of this compound could be designed to target a range of biological macromolecules. Molecular docking would be an essential tool in the rational design of such derivatives, helping to optimize their binding affinity and selectivity for a given target.

The table below lists some biological targets that have been investigated in docking studies of compounds containing a 4-chlorophenyl moiety.

Biological TargetPDB CodeTherapeutic Area
Cyclooxygenase-2 (COX-2)3LN1Anti-inflammatory, Anticancer
Human Mitochondrial Branched-Chain Aminotransferase (BCATm)2A1HAnticonvulsant
Poly (ADP-ribose) polymerase (PARP)Not specifiedAnticancer

This table is interactive. You can sort and filter the data.

Structure Reactivity and Structure Property Relationships in 4 Chlorophenylglyoxal Hydrate Chemistry

Influence of the Para-Chloro Substituent on Electronic Effects and Reactivity

The 4-chlorophenylglyoxal hydrate (B1144303) molecule's reactivity is significantly influenced by the electronic effects of the chlorine atom at the para position of the aromatic ring. The chloro group exerts two primary electronic effects: the inductive effect (-I) and the resonance effect (+R).

The inductive effect is the withdrawal of electron density from the benzene (B151609) ring through the sigma (σ) bond framework. Due to chlorine's high electronegativity, it strongly pulls electrons away from the carbon atom to which it is attached. This electron-withdrawing effect is transmitted throughout the ring, leading to a decrease in electron density on the entire aromatic system.

Conversely, the resonance effect (or mesomeric effect, +M) involves the donation of electron density from chlorine's lone pairs into the aromatic π-system. pdx.edulibretexts.org This delocalization of electrons increases the electron density, particularly at the ortho and para positions of the ring.

In the case of halogens like chlorine, the inductive effect is generally stronger and outweighs the resonance effect. wikipedia.orglibretexts.org This results in the chloro group acting as a net electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but is paradoxically ortho-, para-directing. pdx.eduwikipedia.org

For 4-chlorophenylglyoxal hydrate, the dominant electron-withdrawing nature of the para-chloro substituent has a profound impact on the reactivity of the two adjacent carbonyl groups. By pulling electron density away from the ring and, consequently, from the glyoxal (B1671930) side chain, the chloro group increases the partial positive charge (electrophilicity) on the carbonyl carbons. This enhanced electrophilicity makes this compound more susceptible to nucleophilic attack compared to its unsubstituted counterpart, phenylglyoxal (B86788). allstudiesjournal.com The electron-withdrawing ketone group already enhances the reactivity of the adjacent aldehyde group, and the para-chloro substituent amplifies this effect further. allstudiesjournal.com

Comparative Reactivity with Other Arylglyoxal Hydrates

The reactivity of arylglyoxal hydrates can be systematically modified by altering the substituent on the aromatic ring. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—directly impacts the electrophilicity of the carbonyl centers. A comparison with other substituted arylglyoxal hydrates reveals a clear trend in reactivity, particularly in reactions involving nucleophilic attack, such as condensation or addition reactions.

Generally, electron-withdrawing groups (EWGs) increase the reactivity of the arylglyoxal, while electron-donating groups (EDGs) decrease it. learncbse.in This is because EWGs enhance the positive charge on the carbonyl carbons, making them more attractive to nucleophiles. Conversely, EDGs donate electron density, which reduces the electrophilicity of the carbonyl carbons.

Based on this principle, the following reactivity order can be established for a series of para- and ortho-substituted arylglyoxal hydrates in a typical nucleophilic addition reaction:

4-Nitro > o-Chloro > 4-Bromo ≈ 4-Chloro > 4-Fluoro > Unsubstituted > 4-Methyl

4-Nitrophenylglyoxal hydrate : The nitro group (-NO₂) is a very strong electron-withdrawing group, both by induction and resonance. It significantly deactivates the ring but makes the carbonyl carbons highly electrophilic, leading to the highest reactivity in this series. learncbse.in

o-Chlorophenylglyoxal hydrate : An ortho-chloro substituent has a strong inductive electron-withdrawing effect due to its proximity to the reaction center. This typically results in higher reactivity compared to its para-isomer, although steric hindrance can sometimes play a role.

4-Bromo, 4-Chloro, and 4-Fluoro : These halogens are all electron-withdrawing. Their reactivity is primarily dictated by their inductive effects, which decrease in the order F > Cl > Br. However, the resonance effect (+R) also plays a role and can complicate the exact ordering. Generally, their reactivity is greater than the unsubstituted version but less than the nitro-substituted one.

Unsubstituted (Phenylglyoxal hydrate) : This serves as the baseline for comparison.

4-Methylphenylglyoxal hydrate : The methyl group (-CH₃) is an electron-donating group through induction and hyperconjugation. It reduces the electrophilicity of the carbonyl carbons, making it the least reactive in this series toward nucleophiles. learncbse.in

Substituent (at position)Electronic EffectExpected Relative Reactivity towards Nucleophiles
4-Nitro (-NO₂)Strongly Electron-WithdrawingHighest
ortho-Chloro (-Cl)Strongly Electron-Withdrawing (Inductive)Very High
4-Bromo (-Br)Electron-WithdrawingHigh
4-Chloro (-Cl)Electron-WithdrawingHigh
4-Fluoro (-F)Electron-WithdrawingMedium-High
None (-H)Neutral (Reference)Medium
4-Methyl (-CH₃)Electron-DonatingLowest

Hammett-Type Correlations in Reaction Kinetics

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates (k) or equilibrium constants (K) for a series of reactions with just two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.orgpharmacy180.com

The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect of the substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

ρ (rho) is the reaction constant , which is characteristic of a given reaction under specific conditions. It measures the sensitivity of the reaction to substituent effects. wikipedia.orgmsudenver.edu

For reactions involving this compound and its analogues, such as nucleophilic addition to the carbonyl group, a Hammett plot of log(k/k₀) versus σ would be expected to be linear. The sign and magnitude of ρ provide significant mechanistic insight:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (positive σ). This implies that a negative charge is developing or a positive charge is being lost in the transition state of the rate-determining step. For a nucleophilic attack on a carbonyl carbon, the transition state involves the formation of a negatively charged alkoxide, which is stabilized by EWGs. Therefore, a positive ρ is expected. wikipedia.org

A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to electronic effects. A large absolute value of ρ suggests a significant charge development in the transition state and high sensitivity to substituents. msudenver.edu

For instance, in the Cannizzaro reaction of substituted arylglyoxals, which involves nucleophilic attack by hydroxide (B78521) followed by a hydride transfer, a positive ρ value would be anticipated because the initial attack is favored by increased electrophilicity of the carbonyl carbon. libretexts.orgbeilstein-journals.org

Substituent (Para)Hammett Constant (σₚ)Effect on Reaction Rate (for positive ρ)
-NO₂+0.78Strongly Accelerates
-Br+0.23Accelerates
-Cl+0.23Accelerates
-F+0.06Slightly Accelerates
-H0.00Baseline
-CH₃-0.17Slows

Note: Hammett constants are established empirical values.

Impact of the Glyoxal Hydration State on Chemical Transformations

In aqueous solutions, aldehydes and ketones exist in a reversible equilibrium with their corresponding geminal diols (hydrates). libretexts.orglibretexts.org Arylglyoxals, including 4-chlorophenylglyoxal, are typically handled as their stable monohydrates. nih.govnih.govresearchgate.net In this form, the more reactive aldehyde group is protected as a gem-diol, while the ketone group remains.

R-CO-CH(OH)₂ (Hydrate) ⇌ R-CO-CHO (Anhydrous Aldehyde) + H₂O

The position of this equilibrium is critical for the chemical transformations of the compound. Although the hydrate form is often the predominant and more stable species in solution, most nucleophilic reactions occur via the much more reactive, unhydrated dicarbonyl form. pdx.eduallstudiesjournal.com The gem-diol itself is significantly less reactive because the carbon atom is sp³-hybridized and not as electrophilic as the sp²-hybridized carbonyl carbon.

Reaction Conditions : The equilibrium can be influenced by the solvent system. In many organic syntheses, even when starting with the hydrate, the reaction conditions can shift the equilibrium. For example, removal of water (e.g., by azeotropic distillation) will drive the equilibrium to the left, favoring the reactive aldehyde form. libretexts.orglibretexts.org Conversely, reactions performed in aqueous media will maintain the hydration equilibrium. nih.gov

Therefore, the hydration state acts as a "protected" reservoir for the highly reactive aldehyde. The chemical transformation proceeds through the small, constantly replenished fraction of the unhydrated molecule present at equilibrium. This allows for controlled reactions with a molecule that might otherwise be prone to polymerization or side reactions if it existed solely in its free dicarbonyl form.

Conclusion and Future Research Directions

Summary of Key Findings on 4-Chlorophenylglyoxal Hydrate (B1144303) Research

4-Chlorophenylglyoxal hydrate has established itself as a valuable and versatile building block in synthetic organic chemistry. researchgate.netrsc.orgnih.govrsc.org Research has demonstrated its utility in a wide array of chemical transformations, largely owing to the reactivity of its adjacent carbonyl groups. researchgate.net A significant body of work has focused on its application in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds. researchgate.netrsc.orgnih.govrsc.orgnih.govrsc.orgresearchgate.net These reactions, often proceeding in a one-pot fashion, offer high atom economy and lead to the formation of complex molecular architectures from simple starting materials. nih.govrsc.orgresearchgate.net

Notably, this compound has been successfully employed in the synthesis of various biologically relevant scaffolds, including:

Thiazolo[4,5-e]indole derivatives: Synthesized through a three-component domino reaction with 2-methylbenzo[d]thiazol-5-amine and cyclohexane-1,3-dione. ias.ac.in

Imidazolidine derivatives: Formed by reaction with N-alkoxy-N'-arylureas.

5-aryl-2-thioxoimidazolidin-4-ones: An improved synthesis has been developed. oszk.hu

The reactivity of this compound has been explored under various catalytic conditions, including the use of Brønsted acids, Lewis acids, and even catalyst-free systems in green solvents like water. nih.gov Its ability to participate in domino reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, has been a key area of investigation. acs.org For instance, it has been used in domino reactions with pyrazol-5-amines to selectively synthesize fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. acs.org

Furthermore, the compound has been utilized in the synthesis of 4-amino-3,5-dihalogeno-phenyl-ethanolamines through a reduction process in the presence of an appropriate amine. google.com It has also been a substrate in studies exploring colorimetric methods for creatine (B1669601) kinase determination. iums.ac.ir

Emerging Trends in Arylglyoxal Hydrate Chemistry

The broader field of arylglyoxal hydrate chemistry is witnessing several exciting trends that are expanding the synthetic utility of this class of compounds. A prominent trend is the increasing focus on developing sustainable and environmentally friendly synthetic methodologies. nih.gov This includes the use of green solvents like water, catalyst-free reactions, and the development of recyclable catalysts. nih.govnih.gov

Another significant trend is the exploration of chemodivergent synthesis, where the reaction outcome can be selectively steered towards different products by tuning the reaction conditions, such as the solvent or catalyst. rsc.org This approach allows for the generation of diverse molecular scaffolds from the same set of starting materials.

The application of arylglyoxal hydrates in the synthesis of complex, polycyclic, and spirocyclic frameworks is also gaining momentum. researchgate.netrsc.org These intricate structures are often found in natural products and pharmaceutically active compounds. Multicomponent reactions remain a cornerstone of arylglyoxal chemistry, with continuous efforts to design novel MCRs for the efficient construction of diverse heterocyclic libraries. rsc.orgnih.govrsc.orgnih.govrsc.orgresearchgate.net

The concept of "dyedauxiliary groups" is an emerging approach where a stable, colorless glyoxal (B1671930) hydrate is converted into a colored, photolabile species, enabling new types of photochemical transformations. acs.org Furthermore, the development of enantioselective reactions involving arylglyoxals is a key area of research, aiming to produce chiral molecules with high optical purity. mdpi.combeilstein-journals.org

Potential Avenues for Advanced Synthetic Methodologies

Building upon the current understanding of this compound and related arylglyoxals, several promising avenues for the development of advanced synthetic methodologies can be envisioned.

One key area is the development of novel catalytic systems to control the regioselectivity and stereoselectivity of reactions involving this compound. This could involve the design of new chiral catalysts for asymmetric transformations, leading to the synthesis of enantiomerically pure compounds. mdpi.combeilstein-journals.org The exploration of biocatalysis, using enzymes to perform specific transformations on the arylglyoxal core, represents another exciting frontier. wur.nl

Flow chemistry presents a significant opportunity for the synthesis and derivatization of this compound. Continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and the potential for automated synthesis, facilitating rapid library generation.

The development of novel multicomponent reactions involving this compound and new reaction partners will continue to be a fruitful area of research. researchgate.net Designing MCRs that allow for the introduction of multiple points of diversity in a single step would be particularly valuable for drug discovery programs.

Furthermore, leveraging computational and theoretical studies can aid in the rational design of new reactions and the prediction of reaction outcomes. This can accelerate the discovery of novel synthetic methodologies and broaden the synthetic scope of this compound.

Prospects for Novel Derivatizations and Applications

The versatile structure of this compound offers numerous possibilities for the creation of novel derivatives with unique properties and applications.

The two carbonyl groups and the chlorinated phenyl ring provide multiple handles for chemical modification. Derivatization of the carbonyl groups can lead to a wide range of heterocyclic structures, as has been extensively demonstrated. researchgate.netrsc.orgnih.govrsc.orgnih.govrsc.org The chlorine atom on the phenyl ring can be a site for further functionalization through various cross-coupling reactions, opening up avenues for the synthesis of more complex and substituted aromatic systems.

The synthesis of novel polymers and materials incorporating the this compound moiety is a largely unexplored area with significant potential. These materials could possess interesting optical, electronic, or mechanical properties.

In the context of medicinal chemistry, the development of new derivatives of this compound could lead to the discovery of novel therapeutic agents. researchgate.net The diverse heterocyclic scaffolds accessible from this starting material are known to exhibit a wide range of biological activities. researchgate.net For instance, the synthesis of novel imidazoheterocycles from arylglyoxals is an active area of research. researchgate.net

Furthermore, the development of new radiolabeling strategies using precursors derived from 4-Chlorophenylglyoxal could have applications in diagnostic imaging. Although direct fluorination with fluoride-18 has proven challenging, alternative multi-step strategies are being investigated. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chlorophenylglyoxal hydrate, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via oxidation of 4-chlorophenylacetylene or condensation reactions involving chlorinated aromatic precursors. Purity (≥97%) is verified using HPLC, NMR, and mass spectrometry. Amber glass bottles are recommended for storage to prevent photodegradation, and anhydrous conditions are critical to maintain hydrate stability .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To identify aromatic protons (δ 7.4–8.1 ppm) and carbonyl groups (δ 190–200 ppm) .
  • Mass Spectrometry (MS) : For molecular ion peaks at m/z 186.59 (C8_8H7_7ClO3_3) .
  • FT-IR : To detect O–H (3400 cm1^{-1}) and C=O (1700 cm1^{-1}) stretches .

Q. What are typical reaction conditions for synthesizing hydantoins or imidazolidinones using this compound?

  • Methodological Answer : Reactions with N-alkoxy-N’-arylureas in acetic acid (26–27°C, 219 h) yield diastereomeric mixtures. For example, this compound reacts with N-ethoxy-N’-phenylurea to form 5-(4-chlorophenyl)-3-ethoxy-1-phenylimidazolidine-2,4-dione (85% yield after p-toluenesulfonic acid treatment) .

Q. How should this compound be handled to ensure laboratory safety?

  • Methodological Answer : Use PPE (gloves, goggles, masks), avoid skin contact, and store in amber bottles under inert gas. Waste must be segregated and processed by certified biohazard disposal services due to halogenated byproducts .

Q. Which solvents are compatible with this compound in multi-component reactions?

  • Methodological Answer : Acetic acid is optimal for condensations (e.g., hydantoin synthesis), while acetonitrile is suitable for enantioselective reactions with chiral acid catalysts. Hexane-EtOAC mixtures (90:10) are effective for chromatographic purification .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in reactions involving this compound?

  • Methodological Answer : Diastereomer ratios (e.g., 85:10:5 cis/trans/dione) depend on reaction time, temperature, and acid catalysts. Prolonged exposure to p-toluenesulfonic acid in acetic acid drives the conversion of diastereomers to hydantoins . Kinetic studies at 26°C show that shorter reaction times favor dihydroxy intermediates, while extended periods (>200 h) favor diones .

Q. What factors influence reaction kinetics in multi-component syntheses (e.g., benzo[d]imidazo[2,1-b]thiazoles)?

  • Methodological Answer : Stoichiometry (1:1:1 molar ratio of glyoxal, aniline, and 2-aminobenzothiazole), solvent polarity, and catalyst-free conditions are critical. Optimized protocols achieve 97% yield in 40 h under reflux in acetonitrile .

Q. How do contradictions in reaction outcomes arise when comparing this compound with fluorinated or brominated analogs?

  • Methodological Answer : Substituent electronegativity and steric effects alter reaction pathways. For example, 4-fluorophenylglyoxal forms cis/trans dihydroxyimidazolidinones, while brominated analogs show higher diastereoselectivity (91:9 ratio). These differences are attributed to halogen size and resonance effects on transition states .

Q. What methods determine the stability of the hydrate form under varying humidity or temperature?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals dehydration at 100–120°C. Dynamic vapor sorption (DVS) studies show hygroscopicity below 60% relative humidity. Storage at 4°C in desiccators is recommended for long-term stability .

Q. How can spectroscopic methods elucidate the compound’s role in reaction mechanisms?

  • Methodological Answer :

  • In-situ NMR : Monitors intermediate formation (e.g., enolates or hemiacetals) in acetic acid .
  • Isotopic Labeling : 18^{18}O-labeled water tracks hydrate participation in carbonyl hydration equilibria .
  • X-ray Crystallography : Resolves stereochemistry in crystalline intermediates (e.g., cis/trans diastereomers) .

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